3-(2-Methylphenyl)-4'-thiomethylpropiophenone
Description
3-(2-Methylphenyl)-4'-thiomethylpropiophenone is a propiophenone derivative featuring a 2-methylphenyl group at the 3-position and a thiomethyl (-SCH₃) substituent at the 4'-position of the aromatic ring. The thiomethyl group may enhance metabolic stability and modulate electronic properties, while the methylphenyl substituent introduces steric effects that could influence binding interactions in biological systems. Synthesis routes for similar compounds often involve Friedel-Crafts acylation or Suzuki coupling to introduce aryl groups, followed by thioether formation .
Properties
IUPAC Name |
3-(2-methylphenyl)-1-(4-methylsulfanylphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18OS/c1-13-5-3-4-6-14(13)9-12-17(18)15-7-10-16(19-2)11-8-15/h3-8,10-11H,9,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDSPOKDBSULFDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCC(=O)C2=CC=C(C=C2)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10644015 | |
| Record name | 3-(2-Methylphenyl)-1-[4-(methylsulfanyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10644015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898789-36-1 | |
| Record name | 3-(2-Methylphenyl)-1-[4-(methylsulfanyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10644015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis of 3-(2-Methylphenyl)-4'-thiomethylpropiophenone typically involves:
- Formation of the propiophenone backbone by reaction of an appropriate aryl precursor with propionyl or related reagents.
- Introduction of the thiomethyl group at the 4'-position of the phenyl ring via thiomethylation reactions.
- Use of Grignard reagents or organometallic intermediates to construct the carbon skeleton and introduce substituents regioselectively.
Preparation via Thiomethylation of Methylpropiophenone Derivatives
A well-documented method for synthesizing the closely related 3-(4-Methylphenyl)-4'-thiomethylpropiophenone involves the reaction of 4-methylacetophenone with thiomethylating agents under controlled conditions:
- Reagents: Thiomethyl chloride or other thiomethyl donors.
- Base: Sodium hydroxide or potassium carbonate to deprotonate and facilitate nucleophilic substitution.
- Solvent: Organic solvents such as dichloromethane or toluene.
- Conditions: Temperature maintained between 0-25°C to control reaction rate and selectivity.
- Purification: Recrystallization or column chromatography to isolate the pure product.
This method is adaptable to the 2-methylphenyl isomer by substituting the starting acetophenone with 2-methylacetophenone, enabling regioselective thiomethylation at the 4'-position of the other phenyl ring.
Grignard Reaction-Based Synthesis of Substituted Propiophenones
A robust approach to synthesizing substituted propiophenones involves:
- Preparation of an aryl Grignard reagent from the corresponding bromo- or iodo-substituted methylbenzene derivative (e.g., 2-methylbromobenzene).
- Reaction of the Grignard reagent with propionitrile to yield the corresponding propiophenone after hydrolysis.
Example from related compounds:
- Magnesium powder and anhydrous aluminum chloride catalyze the formation of the Grignard reagent in tetrahydrofuran (THF).
- The Grignard reagent is reacted with propionitrile under controlled temperature (30-80°C) with reflux.
- Hydrolysis with dilute hydrochloric acid decomposes the intermediate to yield the propiophenone.
- Purification by distillation under reduced pressure yields high-purity products with yields around 78-88%.
This method can be modified for 2-methylphenyl derivatives by using 2-methylbromobenzene as the starting aryl halide.
Catalytic Oxidation Route for Methylpropiophenone Derivatives
Another synthetic route involves:
- Initial formation of 3'-methyl phenylpropyl alcohol by reaction of m-tolualdehyde with ethyl Grignard reagent.
- Catalytic oxidation of this alcohol to the corresponding methyl propiophenone using a composite catalyst system consisting of nitroxide free radicals, inorganic bromide, and nitrite under oxygen atmosphere.
- Oxygen pressure of 2-5 MPa.
- Temperature range of 80-120°C.
- Use of catalysts such as 2,2,6,6-tetramethylpiperidinyloxy free radical.
- Solvents like acetonitrile and dichloromethane for extraction and purification.
- Yields reported up to 90-93% with product purity above 98%.
This approach is primarily for methyl-substituted propiophenones and could be adapted for 2-methylphenyl derivatives.
Summary Table of Preparation Methods
*Estimated yield based on analogous compounds.
Research Findings and Considerations
- The thiomethylation step is sensitive to reaction conditions; low temperatures favor selectivity and reduce side reactions.
- Grignard reagent formation requires strict anhydrous conditions and careful temperature control to avoid side reactions.
- Catalytic oxidation methods offer environmentally friendly alternatives with recyclable catalysts and high yields.
- Industrial scale-up benefits from continuous flow reactors for better control and safety during thiomethylation and Grignard reactions.
- Analytical techniques such as $$^{1}H$$ NMR, GC-MS, and liquid chromatography are essential for confirming product structure and purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methylphenyl)-4’-thiomethylpropiophenone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
3-(2-Methylphenyl)-4’-thiomethylpropiophenone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique structural features.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(2-Methylphenyl)-4’-thiomethylpropiophenone involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in various reactions, facilitating the formation of covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to the modulation of biological pathways, resulting in its observed biological effects.
Comparison with Similar Compounds
Key Observations :
- The analog’s higher molecular weight and density are attributed to the presence of chlorine and fluorine atoms.
- The target compound’s lower predicted boiling point aligns with reduced polarity due to the absence of halogens.
Biological Activity
Overview
3-(2-Methylphenyl)-4'-thiomethylpropiophenone is an organic compound classified as an aromatic ketone. It features a propiophenone backbone with a 2-methylphenyl group and a thiomethyl group at the 4' position. This unique structure contributes to its potential biological activities, particularly in antimicrobial and anticancer research.
The compound is synthesized primarily through Friedel-Crafts acylation, utilizing an acyl chloride and an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride. The general reaction can be summarized as follows:
Friedel-Crafts Acylation Reaction:
Major Products Formed
- Oxidation: Sulfoxides and sulfones.
- Reduction: Alcohol derivatives.
- Substitution: Nitro or halogenated derivatives.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, including multidrug-resistant organisms. This compound's mechanism of action involves disrupting bacterial cell walls and inhibiting essential metabolic pathways.
Anticancer Potential
In vitro studies have demonstrated that this compound possesses anticancer properties, particularly against certain cancer cell lines. The mechanism appears to involve the induction of apoptosis in cancer cells, likely through the modulation of signaling pathways related to cell survival and proliferation.
Case Studies and Research Findings
-
Antimicrobial Efficacy Against Resistant Strains
- A study conducted on the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA) revealed that the compound effectively inhibited bacterial growth at submicromolar concentrations. The study utilized a quantitative high-throughput screening methodology to assess its antibacterial properties .
- Mechanism of Action in Cancer Cells
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3-(2-Methylphenyl)propiophenone | Lacks thiomethyl group | Limited antimicrobial activity |
| 4'-Thiomethylpropiophenone | Lacks 2-methylphenyl group | Reduced anticancer potential |
| This compound | Contains both groups enhancing activity | Significant antimicrobial and anticancer effects |
Q & A
Q. What are the optimal synthetic routes for 3-(2-Methylphenyl)-4'-thiomethylpropiophenone, and how can its purity be validated?
- Methodological Answer : A typical synthesis involves Friedel-Crafts acylation using 2-methylphenylacetyl chloride and 4-thiomethylbenzene derivatives under anhydrous conditions. Post-synthesis, validate purity via chromatographic techniques (e.g., TLC, HPLC) and spectroscopic characterization (¹H/¹³C NMR, IR). For example, the absence of residual starting materials can be confirmed by comparing NMR peaks to reference spectra. Yield optimization requires controlled temperature (0–5°C during acylation) and stoichiometric excess of Lewis acids (e.g., AlCl₃) . Full experimental protocols, including solvent selection and workup steps, should follow established procedures for analogous propiophenones .
Q. How does the thiomethyl group affect the compound’s spectroscopic characteristics compared to its methyl-substituted analogs?
- Methodological Answer : The thiomethyl (-SCH₃) group introduces distinct NMR and IR signatures. In ¹H NMR, the SCH₃ proton resonance appears downfield (δ ~2.5–3.0 ppm) compared to methyl (-CH₃) groups (δ ~2.1–2.3 ppm) due to sulfur’s electronegativity. IR spectra show C-S stretching vibrations at ~600–700 cm⁻¹, absent in methyl analogs. For example, 2’,6’-Dichloro-3-(4-thiomethylphenyl)propiophenone (MW: 325.3 g/mol) exhibits these features, as documented in EPA DSSTox data . Always compare with structurally similar compounds to isolate substituent-specific signals.
Advanced Research Questions
Q. How do structural modifications (e.g., chlorine substitution, thiomethyl removal) influence the compound’s reactivity and biological activity?
- Methodological Answer : Substitution patterns critically alter reactivity. For instance:
| Compound | Substituents | Key Differences |
|---|---|---|
| 2’,6’-Dichloro-3-(4-thiomethylphenyl)propiophenone | Cl at 2’,6’; SCH₃ at 4’ | Enhanced electrophilicity due to Cl; sulfur-mediated redox activity |
| 2’,4’-Dichloro analog | Cl at 2’,4’; SCH₃ at 4’ | Altered steric effects; reduced metabolic stability |
| Thiomethyl-removed analog | CH₃ instead of SCH₃ | Lower polarity; diminished nucleophilic reactivity |
- Experimental Design : Use computational tools (e.g., DFT) to predict electronic effects, followed by kinetic studies to validate reactivity trends.
Q. What methodological challenges arise in maintaining sample stability during prolonged experimental studies?
- Methodological Answer : Organic degradation during extended experiments (e.g., 9-hour data collection) can alter the compound’s matrix. Mitigation strategies include:
- Temperature Control : Store samples at 4°C to slow degradation (organic decay rates ↑ with temperature) .
- Inert Atmosphere : Use argon/nitrogen blankets to prevent oxidation of the thiomethyl group.
- Real-Time Monitoring : Employ LC-MS at intervals to track degradation products .
Q. How can researchers resolve contradictions in biological activity data across studies involving structural analogs?
- Methodological Answer : Contradictions often stem from variability in:
- Substituent Positioning : For example, chlorine at 2’,6’ vs. 2’,4’ alters steric hindrance and binding affinity .
- Assay Conditions : Differences in pH, solvent (DMSO vs. aqueous buffers), or cell lines can skew results. Standardize protocols using guidelines from repositories like PubChem .
- Data Normalization : Use internal controls (e.g., reference inhibitors) to calibrate activity measurements across labs.
Q. What strategies are effective in designing structure-activity relationship (SAR) studies for derivatives of this compound?
- Methodological Answer :
- Core Modifications : Systematically vary substituents (e.g., halogens, alkyl/aryl groups) on the phenyl and propiophenone moieties.
- Functional Assays : Prioritize high-throughput screening (HTS) for key targets (e.g., kinase inhibition, receptor binding).
- Data Integration : Combine SAR data with molecular docking simulations to identify critical binding interactions. For example, the thiomethyl group’s role in hydrogen bonding can be probed via mutagenesis studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
